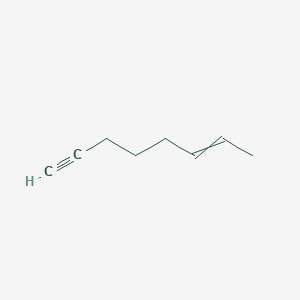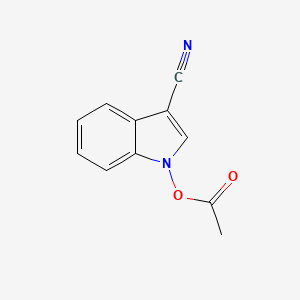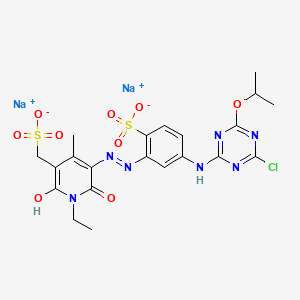![molecular formula C15H23N3O3 B14476190 N~2~-[4-(Diethylamino)phenyl]-L-glutamine CAS No. 65540-59-2](/img/structure/B14476190.png)
N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)phenyl]-L-glutamine typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with L-glutamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Diethylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(Diethylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-[4-(Diethylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[4-(Diethylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with cellular receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide
Uniqueness
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
65540-59-2 |
|---|---|
Molecular Formula |
C15H23N3O3 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
(2S)-5-amino-2-[4-(diethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H23N3O3/c1-3-18(4-2)12-7-5-11(6-8-12)17-13(15(20)21)9-10-14(16)19/h5-8,13,17H,3-4,9-10H2,1-2H3,(H2,16,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
NGUVKHQZRHZCIU-ZDUSSCGKSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


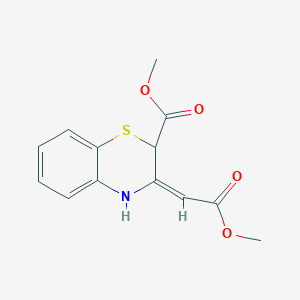
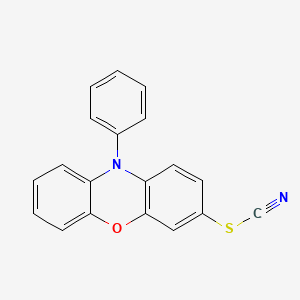
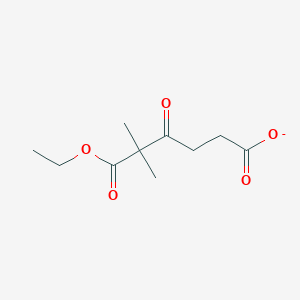
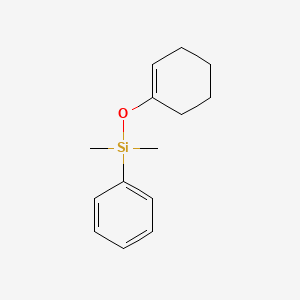
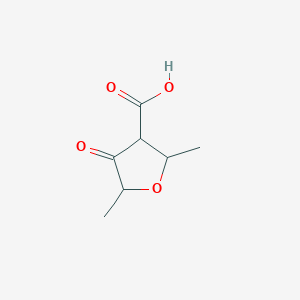
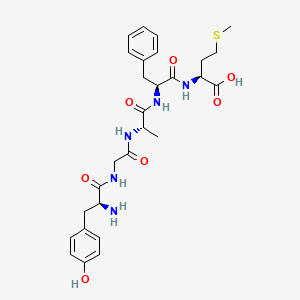
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
